Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
Description
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with chlorine at position 7, fluorine at position 8, and a methyl ester group at position 2. This scaffold is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of halogens and the versatility of the ester group for further derivatization.
Properties
Molecular Formula |
C9H6ClFN2O2 |
|---|---|
Molecular Weight |
228.61 g/mol |
IUPAC Name |
methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)8-12-4-6-7(11)5(10)2-3-13(6)8/h2-4H,1H3 |
InChI Key |
PDIZAUJURLLSDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC(=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with appropriate electrophiles. One common method involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with electrophiles such as ethyl bromoacetate, bromoacetonitrile, or bromoacetophenone . The reaction is usually carried out under mild conditions and provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Drug Discovery: It serves as a scaffold for the development of new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets in the biological system. The compound may inhibit the activity of enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The imidazo[1,5-a]pyridine core distinguishes this compound from related structures:
- Triazolo[4,3-a]pyrimidines (e.g., Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate): These feature a triazole ring fused to pyrimidine, offering distinct electronic properties and hydrogen-bonding capabilities due to additional nitrogen atoms .
- Imidazo[1,2-a]pyridines (e.g., compounds in ): These isomers differ in ring fusion positions (1,2-a vs. 1,5-a), altering substituent spatial arrangements and reactivity .
Substituent Analysis
Halogen Substituents
- Chlorine vs. Fluorine : The 7-Cl and 8-F substituents in the main compound contrast with chlorine-only analogs (e.g., 8-chloroimidazo[1,2-a]pyridines in ). Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and binding affinity in biological systems.
- Positional Effects : Substituents at positions 7 and 8 in imidazo[1,5-a]pyridine may influence regioselectivity in reactions like arylation (see ), compared to ortho-arylation in pyrazolo[1,5-a]pyridines .
Ester Groups
Comparative Data Table
Research Findings and Implications
- Structural Diversity : The imidazo[1,5-a]pyridine core offers unique electronic profiles compared to triazolo or pyrazolo analogs, influencing interactions in catalysis or drug-target binding .
- Halogen Effects : Fluorine’s presence may improve pharmacokinetics relative to chlorine-only analogs, though direct comparative data are lacking in the evidence .
- Synthetic Utility : The methyl ester group provides a handle for derivatization, similar to ethyl esters in , enabling tailored modifications for activity optimization .
Biological Activity
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug discovery.
- Molecular Formula : C₉H₆ClFN₂O₂
- Molecular Weight : 228.61 g/mol
- IUPAC Name : this compound
- CAS Number : 1427451-56-6
This compound exhibits its biological effects through interactions with specific molecular targets. The compound may inhibit various enzymes and receptors involved in critical biological pathways. Notably, it has shown potential as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is significant for developing treatments for human African trypanosomiasis (HAT) .
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : The compound has demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as an antituberculosis agent .
- Anticancer Properties : Compounds within the imidazo[1,5-a]pyridine family have been investigated for their ability to inhibit cancer cell proliferation. The structural characteristics of this compound allow it to interact with specific cancer-related molecular targets .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition Studies : In a high-throughput screening assay against T. brucei, the compound exhibited significant inhibition rates at low concentrations (EC50 values in the nanomolar range), indicating its potency as a therapeutic agent .
- Structural Optimization : Structure-guided design approaches have led to the development of analogs with improved efficacy against T. brucei, demonstrating that modifications to the imidazo[1,5-a]pyridine scaffold can enhance biological activity .
- Mechanistic Insights : Studies have elucidated the interaction of this compound with target enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
